

Spectroscopic Profile of 2-Mercapto-5-methylbenzimidazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Mercapto-5-methylbenzimidazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Mercapto-5-methylbenzimidazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Core Spectroscopic Data

The structural elucidation of **2-Mercapto-5-methylbenzimidazole** is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various analytical studies to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule. The following data was reported in DMSO- d_6 .

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.03	Singlet	-	NH
7.05	Doublet	JBX = 1.7	H-4
6.83	Doublet of Doublets	JAB = 8.3, JBX = 1.7	H-6
6.43	Doublet	JAB = 8.3	H-7
2.21	Singlet	-	CH_3

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides insight into the carbon skeleton of **2-Mercapto-5-methylbenzimidazole**. The data was acquired in DMSO- d_6 .[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
168.12	C=S (C-2)
132.95	C-5
131.92	C-7a
130.69	C-3a
123.49	C-6
109.99	C-4
109.50	C-7
21.31	CH_3

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. While a detailed numerical peak list is not consistently published, the characteristic absorption bands have been reported.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400	N-H	Stretching
~3000	C-H (aromatic)	Stretching
~2920	C-H (aliphatic)	Stretching
~2570	S-H	Stretching (thiol tautomer)
~1620	C=N	Stretching
~1500	C=C (aromatic)	Stretching
~1315	C=S	Stretching (thione tautomer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

Ion	Calculated m/z	Found m/z
[M] ⁺	164.04082	164.0408

Electron Ionization Mass Spectrometry (EI-MS)

The PubChem database lists the following major peaks in the mass spectrum of **2-Mercapto-5-methylbenzimidazole**.[\[2\]](#)

m/z	Relative Intensity
164	Base Peak
163	
106	
101	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Mercapto-5-methylbenzimidazole** in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
- Acquisition:
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the low natural abundance of the ^{13}C isotope.
- Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of **2-Mercapto-5-methylbenzimidazole** with dry KBr powder and pressing the mixture into a thin, transparent disk.

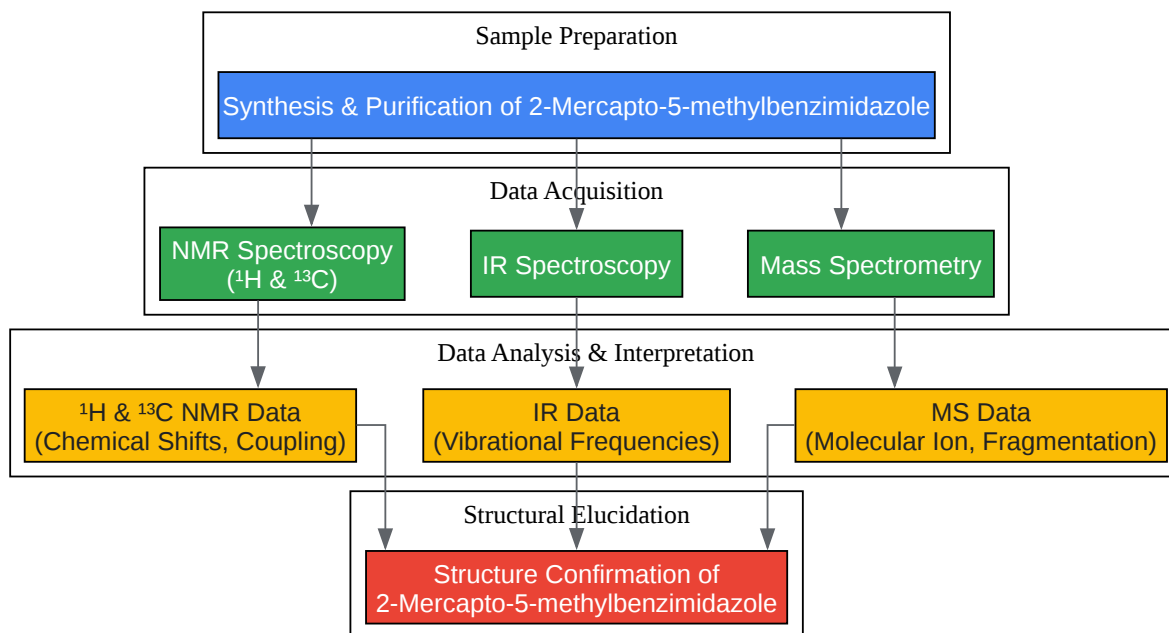
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization for HRMS or electron ionization for EI-MS).
- Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
- Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Data Acquisition and Analysis Workflow

The logical flow for obtaining and interpreting the spectroscopic data for **2-Mercapto-5-methylbenzimidazole** can be visualized as follows:



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Spectroscopic analysis workflow for **2-Mercapto-5-methylbenzimidazole**.

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References

- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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